Fusacandin A

Description

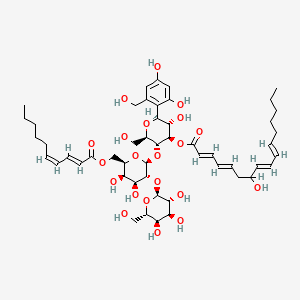

Fusacandin A is a member of the papulacandin class of antifungal antibiotics, first isolated from the fungus Fusarium sambucinum . Structurally, it belongs to a group of glycosylated compounds characterized by a galactosylated trisaccharide core linked to a fatty acid side chain . Its primary mechanism of action involves the inhibition of β-1,3-glucan synthase, an enzyme critical for fungal cell wall biosynthesis. By disrupting glucan polymerization, this compound compromises cell wall integrity, leading to osmotic instability and fungal cell death .

In vitro studies demonstrate that this compound exhibits moderate activity against Candida albicans, with an IC₅₀ comparable to other papulacandins. However, its efficacy is significantly reduced in the presence of serum, a limitation shared with its structural analog papulacandin B . Fermentation yields of this compound are approximately 60 mg/L, with minor quantities of Fusacandin B co-produced .

Properties

CAS No. |

166407-33-6 |

|---|---|

Molecular Formula |

C51H74O21 |

Molecular Weight |

1023.1 g/mol |

IUPAC Name |

[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |

InChI |

InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1 |

InChI Key |

XRQGNAQBXJWDHO-BPNMBZMZSA-N |

SMILES |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

Isomeric SMILES |

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)/C=C/C=C\CCCCC)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

Canonical SMILES |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

Synonyms |

fusacandin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Fusacandin A shares structural homology with other β-1,3-glucan synthase inhibitors, including papulacandin B, corynecandin, and WF11898. Key similarities and differences are outlined below:

Table 1: Structural Comparison of this compound and Analogues

Key Findings:

- Sugar Units: this compound’s trisaccharide structure differentiates it from disaccharide-based papulacandins.

- Fatty Acid Chain : The C-18 unsaturated side chain in this compound is critical for membrane penetration but contributes to serum instability due to binding with serum albumin . In contrast, WF11899’s shorter C-14 chain improves pharmacokinetics .

Antifungal Activity and Spectrum

Table 2: In Vitro and In Vivo Activity Profiles

Key Findings:

- Serum Sensitivity : this compound and papulacandin B show >90% activity loss in serum, whereas WF11899 retains efficacy due to structural modifications that reduce protein binding .

- In Vivo Limitations : this compound’s poor in vivo performance contrasts with WF11899, which demonstrates superior survival rates in murine candidiasis models .

Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.